1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the introduction of the trifluoromethoxy group and the bromopropanone moiety onto an aromatic ring. One common method involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with a bromopropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety may participate in covalent modification of the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Similar trifluoromethoxy group and aromatic structure.
Phenylpropanolamine: Contains a similar amino group and aromatic ring but lacks the trifluoromethoxy and bromopropanone moieties.
Uniqueness
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the combination of the trifluoromethoxy group, which imparts distinct electronic properties, and the bromopropanone moiety, which provides reactivity for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrF3NO2 |
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Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-5-7(16)4-6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
LJUYGGDIPKFYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)CC(=O)CBr |
Origin of Product |
United States |
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